molecular formula C14H17BrN2O2 B12458470 N-(4-bromophenyl)-1-(formylamino)cyclohexanecarboxamide

N-(4-bromophenyl)-1-(formylamino)cyclohexanecarboxamide

Katalognummer: B12458470
Molekulargewicht: 325.20 g/mol
InChI-Schlüssel: AZIYOGCDJYCOSU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-bromophenyl)-1-(formylamino)cyclohexanecarboxamide is a chemical compound with a complex structure that includes a bromophenyl group, a formylamino group, and a cyclohexanecarboxamide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-1-(formylamino)cyclohexanecarboxamide typically involves multiple steps, starting with the preparation of the bromophenyl derivative. The formylamino group is then introduced through a formylation reaction, and the cyclohexanecarboxamide group is added via an amidation reaction. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness. This often includes the use of continuous flow reactors and automated systems to control the reaction parameters precisely.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-bromophenyl)-1-(formylamino)cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The bromophenyl group can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are chosen based on the specific reaction being performed.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Wissenschaftliche Forschungsanwendungen

N-(4-bromophenyl)-1-(formylamino)cyclohexanecarboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-(4-bromophenyl)-1-(formylamino)cyclohexanecarboxamide involves its interaction with specific molecular targets. The bromophenyl group can interact with aromatic systems, while the formylamino and cyclohexanecarboxamide groups can form hydrogen bonds and other interactions with biological molecules. These interactions can affect various biochemical pathways and processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other bromophenyl derivatives and cyclohexanecarboxamide compounds. Examples include:

  • N-(4-bromophenyl)cyclohexanecarboxamide
  • N-(4-bromophenyl)-3-methoxybenzamide

Eigenschaften

Molekularformel

C14H17BrN2O2

Molekulargewicht

325.20 g/mol

IUPAC-Name

N-(4-bromophenyl)-1-formamidocyclohexane-1-carboxamide

InChI

InChI=1S/C14H17BrN2O2/c15-11-4-6-12(7-5-11)17-13(19)14(16-10-18)8-2-1-3-9-14/h4-7,10H,1-3,8-9H2,(H,16,18)(H,17,19)

InChI-Schlüssel

AZIYOGCDJYCOSU-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(CC1)(C(=O)NC2=CC=C(C=C2)Br)NC=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.